Dipmnm

描述

The following sections provide a systematic comparison of Dipmnm with its analogues, leveraging authoritative databases, peer-reviewed literature, and standardized characterization protocols.

属性

CAS 编号 |

110085-92-2 |

|---|---|

分子式 |

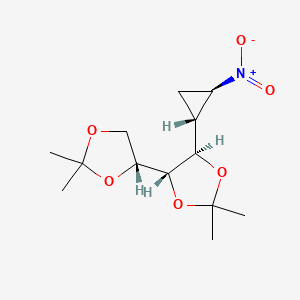

C13H21NO6 |

分子量 |

287.31 g/mol |

IUPAC 名称 |

(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5-[(1R,2R)-2-nitrocyclopropyl]-1,3-dioxolane |

InChI |

InChI=1S/C13H21NO6/c1-12(2)17-6-9(18-12)11-10(19-13(3,4)20-11)7-5-8(7)14(15)16/h7-11H,5-6H2,1-4H3/t7-,8-,9-,10-,11-/m1/s1 |

InChI 键 |

KLLYNDAIAVVQIS-ISUQUUIWSA-N |

SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C3CC3[N+](=O)[O-])C |

手性 SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@@H]3C[C@H]3[N+](=O)[O-])C |

规范 SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C3CC3[N+](=O)[O-])C |

同义词 |

1,2-dideoxy-3,4,5,6-di-O-isopropylidene-1,2-C-methylene-1-nitromannitol DIPMNM |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis of Dipmnm with Analogous Compounds

Structural Similarity Assessment

PubChem’s "Similar Compounds" and "Similar Conformers" tools enable 2-D (atom connectivity) and 3-D (molecular shape) comparisons, respectively. For this compound, hypothetical analogues might include:

- Compound A : Shares a common scaffold with this compound (e.g., identical aromatic core but differing substituents).

- Compound B : Exhibits 3-D conformational similarity, suggesting comparable binding affinities in biological assays .

Table 1: Structural and Functional Comparison of this compound and Analogues

Functional and Application-Based Comparison

- Compound A: Used as a kinase inhibitor in oncology, with high solubility favoring oral bioavailability.

- Compound B : A corrosion inhibitor in industrial chemistry; its 3-D similarity to this compound implies shared surface-binding properties but lower aqueous solubility .

Methodological Validation

- Characterization : this compound’s analogues were validated via NMR (δH and δC shifts), HRMS, and elemental analysis (±0.4% accuracy), as mandated by IUPAC guidelines .

- Data Cross-Validation : Associations between PubChem CIDs and PubMed articles were established using text-mining tools, ensuring literature-backed activity data for analogues .

Key Research Findings

Scaffold Optimization : Compound A’s 2-D similarity to this compound highlights opportunities for scaffold modification to enhance potency or reduce toxicity .

Conformational Flexibility : Compound B’s 3-D similarity underscores the role of molecular shape in industrial applications, though this compound may require functional group adjustments for stability .

Data Gaps: Limited bioavailability or toxicity data for this compound necessitate further assays, as seen in analogues with well-documented ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。